molecular formula C26H25N5O8 B11563967 (2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 2-(butanoylamino)benzoate

(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 2-(butanoylamino)benzoate

Cat. No.: B11563967
M. Wt: 535.5 g/mol
InChI Key: ODPOOAJVJLKLAH-FAJYDZGRSA-N
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Description

(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 2-(butanoylamino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, a dinitrophenyl group, and a butanoylamino benzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 2-(butanoylamino)benzoate typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 2,4-dinitrophenylhydrazine, followed by its reaction with an appropriate aldehyde or ketone to form the hydrazone

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 2-(butanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, reduction may produce amino derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 2-(butanoylamino)benzoate is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, the compound’s derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 2-(butanoylamino)benzoate involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dinitrophenyl group may also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer unique advantages in terms of stability, reactivity, and specificity for certain applications.

Properties

Molecular Formula

C26H25N5O8

Molecular Weight

535.5 g/mol

IUPAC Name

[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl] 2-(butanoylamino)benzoate

InChI

InChI=1S/C26H25N5O8/c1-3-6-25(32)27-21-8-5-4-7-20(21)26(33)39-16-23(17-9-12-19(38-2)13-10-17)29-28-22-14-11-18(30(34)35)15-24(22)31(36)37/h4-5,7-15,28H,3,6,16H2,1-2H3,(H,27,32)/b29-23-

InChI Key

ODPOOAJVJLKLAH-FAJYDZGRSA-N

Isomeric SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)OC/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=C(C=C3)OC

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)OCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)OC

Origin of Product

United States

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